molecular formula C6H11BrO B2911197 (2S,3R)-2-(Bromomethyl)-3-methyloxolane CAS No. 2219373-67-6

(2S,3R)-2-(Bromomethyl)-3-methyloxolane

Cat. No.: B2911197
CAS No.: 2219373-67-6
M. Wt: 179.05 g/mol
InChI Key: UYAUKJPGWASXGX-WDSKDSINSA-N
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Description

(2S,3R)-2-(Bromomethyl)-3-methyloxolane, also known as BMOM, is a chiral building block that has been widely used in organic synthesis. BMOM is a versatile reagent that can be used for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(Bromomethyl)-3-methyloxolane in organic synthesis is based on its ability to act as a chiral auxiliary or protecting group. This compound can be used to control the stereochemistry of reactions, allowing for the synthesis of chiral compounds with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound can be toxic to aquatic organisms, and caution should be taken when handling the compound.

Advantages and Limitations for Lab Experiments

The use of (2S,3R)-2-(Bromomethyl)-3-methyloxolane in organic synthesis has several advantages, including its high yield and ability to control stereochemistry. However, the synthesis of this compound can be challenging, and the compound is relatively expensive. Additionally, caution should be taken when handling this compound due to its potential toxicity.

Future Directions

There are several future directions for research on (2S,3R)-2-(Bromomethyl)-3-methyloxolane. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, research on the toxicity of this compound and its potential environmental impact is also needed.

Synthesis Methods

The synthesis of (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves the reaction of (S)-3-methyl-2-oxolane with bromomethyl magnesium bromide. The reaction is carried out in anhydrous ether at low temperature, and the product is isolated by distillation. The yield of this compound is typically around 70-80%.

Scientific Research Applications

(2S,3R)-2-(Bromomethyl)-3-methyloxolane has been widely used in organic synthesis, particularly in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in various reactions, such as asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. This compound has also been used as a protecting group for alcohols and amines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-2-(Bromomethyl)-3-methyloxolane involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methyl-2-butanone", "sodium bromide", "sodium hydroxide", "methanol", "hydrogen bromide" ], "Reaction": [ "Step 1: Conversion of 3-methyl-2-butanone to 3-methyl-2-butanol using sodium borohydride as a reducing agent.", "Step 2: Conversion of 3-methyl-2-butanol to 3-methyl-2-bromobutane using hydrogen bromide as a halogenating agent.", "Step 3: Conversion of 3-methyl-2-bromobutane to (2S,3R)-2-(Bromomethyl)-3-methyloxolane using sodium hydroxide and methanol as a solvent." ] }

2219373-67-6

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(2R,3S)-2-(bromomethyl)-3-methyloxolane

InChI

InChI=1S/C6H11BrO/c1-5-2-3-8-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

UYAUKJPGWASXGX-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CCO[C@H]1CBr

SMILES

CC1CCOC1CBr

Canonical SMILES

CC1CCOC1CBr

solubility

not available

Origin of Product

United States

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